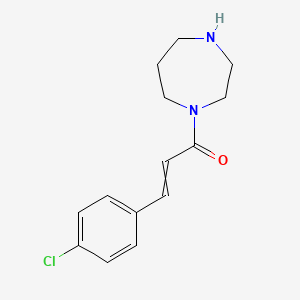![molecular formula C16H13NO2 B14559059 Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- CAS No. 62234-97-3](/img/structure/B14559059.png)
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[45]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- involves the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide. This reaction proceeds efficiently at room temperature and demonstrates excellent tolerance of functional groups . The reaction conditions typically involve the use of ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone, leading to the formation of spirocyclic dienones.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various spirocyclic dienones and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action for spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- involves its ability to undergo spirocyclization reactions. The molecular targets and pathways involved include the activation of alkynes and the formation of spirocyclic structures through electrophilic and radical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl- is unique due to its specific spirocyclic structure and the presence of both amino and phenyl groups. This combination of features makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
62234-97-3 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-amino-3-phenylspiro[4.5]deca-3,6,9-triene-2,8-dione |
InChI |
InChI=1S/C16H13NO2/c17-15-14(11-4-2-1-3-5-11)13(19)10-16(15)8-6-12(18)7-9-16/h1-9H,10,17H2 |
InChI Key |
BSDUNRFYQMXFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C12C=CC(=O)C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)

![Dibutyl[(2-methoxyethoxy)methyl]oxo-lambda~5~-phosphane](/img/structure/B14559001.png)
![6-Methyl-2-(trifluoromethyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14559010.png)
![4-[(E)-(4-Sulfamoylphenyl)diazenyl]phenyl chloroacetate](/img/structure/B14559012.png)

![1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide](/img/structure/B14559018.png)





